Methyl 1-methyl-5-oxo-1H,5H-imidazo[1,2-a]pyrimidine-6-carboxylate
CAS No.:
Cat. No.: VC17675824
Molecular Formula: C9H9N3O3
Molecular Weight: 207.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H9N3O3 |
|---|---|
| Molecular Weight | 207.19 g/mol |
| IUPAC Name | methyl 1-methyl-5-oxoimidazo[1,2-a]pyrimidine-6-carboxylate |
| Standard InChI | InChI=1S/C9H9N3O3/c1-11-3-4-12-7(13)6(8(14)15-2)5-10-9(11)12/h3-5H,1-2H3 |
| Standard InChI Key | WZZYXAFWWHPUQS-UHFFFAOYSA-N |
| Canonical SMILES | CN1C=CN2C1=NC=C(C2=O)C(=O)OC |
Introduction
Synthesis and Reaction Pathways
Key Synthetic Routes
The synthesis of imidazo[1,2-a]pyrimidine derivatives typically involves cyclization reactions between aminopyrimidines and carbonyl-containing reagents. For methyl 1-methyl-5-oxo-1H,5H-imidazo[1,2-a]pyrimidine-6-carboxylate, two plausible routes emerge from the literature:
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Condensation of 2-Aminopyrimidine Derivatives
A one-pot, multi-component reaction involving 2-aminopyrimidine, methyl acetoacetate, and a methylating agent (e.g., methyl iodide) under reflux conditions in methanol or ethanol. This method mirrors strategies used for analogous imidazo[1,2-a]pyrimidines, where cyclization is catalyzed by acid or base . -
Lactone-Based Cyclization
Reacting 2-amino-4,5-dicyanoimidazole with 4-hydroxy-6-methylpyran-2-one in t-butanol, followed by esterification with methanol/sulfuric acid. This approach, detailed in Arkivoc (2008), yields intermediates that can be further functionalized to introduce the methyl ester group .
Mechanistic Insights
The proposed mechanism involves nucleophilic attack by the amino group of 2-aminopyrimidine on the carbonyl carbon of methyl acetoacetate, forming a Schiff base intermediate. Intramolecular cyclization then generates the imidazo[1,2-a]pyrimidine core, with subsequent methylation and esterification completing the structure .
Physicochemical Properties
Experimental data for methyl 1-methyl-5-oxo-1H,5H-imidazo[1,2-a]pyrimidine-6-carboxylate remain limited, but properties can be extrapolated from related compounds:
| Property | Value/Range | Source |
|---|---|---|
| Melting Point | 127–129°C (predicted) | |
| Density | 1.29 ± 0.1 g/cm³ | |
| Solubility | Soluble in methanol | |
| pKa | 5.50 ± 0.30 |
The compound’s solubility in polar solvents like methanol aligns with its ester and oxo functionalities, which enhance dipole interactions. The predicted pKa of 5.50 suggests moderate acidity, likely due to the deprotonation of the imidazole nitrogen .
Biological and Pharmaceutical Applications
Anticancer Activity
In silico screenings indicate that substituted imidazo[1,2-a]pyrimidines disrupt cancer cell proliferation by inhibiting kinases or DNA repair enzymes . While specific data for this compound are unavailable, structural analogs show GI₅₀ values <10 μM against MCF-7 breast cancer cells, warranting further investigation .
Antimicrobial and Antioxidant Effects
Preliminary assays on related compounds demonstrate broad-spectrum antimicrobial activity against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans), with MIC values ranging from 8–32 μg/mL . Antioxidant properties, measured via DPPH radical scavenging, further highlight therapeutic versatility .
Future Directions and Challenges
Despite promising computational predictions, experimental validation of this compound’s bioactivity is lacking. Key research priorities include:
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Synthetic Optimization: Improving yield and scalability using green chemistry principles.
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In Vitro/In Vivo Testing: Assessing toxicity, pharmacokinetics, and efficacy in disease models.
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Structure-Activity Relationship (SAR) Studies: Modifying substituents to enhance potency and selectivity.
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